Enzymatic Inhibition Potency: SHP2 Inhibitor Derivative 14i vs. Clinical Candidate SHP099
A derivative of the core scaffold, compound 14i, demonstrated significantly higher enzymatic inhibition against full-length SHP2 (IC50 = 0.104 μM) compared to the established SHP2 inhibitor SHP099 [1]. The study also established a clear selectivity profile for 14i, with minimal activity against the isolated catalytic domain SHP2-PTP (IC50 > 50 μM), indicating an allosteric mechanism [1]. This directly impacts the decision to procure the unsubstituted core (2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) as a starting material for SAR studies aimed at improving upon existing allosteric SHP2 inhibitors like SHP099.
| Evidence Dimension | Enzymatic Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.104 μM (Compound 14i against full-length SHP2) |
| Comparator Or Baseline | SHP099 (a known allosteric SHP2 inhibitor) |
| Quantified Difference | 14i displayed stronger inhibitory activities on NCI-H358 and MIA-PaCa2 cells compared to SHP099 |
| Conditions | In vitro enzymatic inhibition assay against full-length SHP2 and SHP2-PTP |
Why This Matters
Quantifies a structural derivative's superior potency over a clinical-stage comparator, validating the core scaffold's potential for developing next-generation oncology therapeutics.
- [1] Zhang, L. et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024, 151, 107661. View Source
